1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid
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Overview
Description
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid is a natural product found in Tropiometra afra and Ptilometra australis with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Carminic Acid : Research on the synthesis of carminic acid, a closely related compound to the one , has been detailed. It involves selective C-glycosylation and various chemical reactions to achieve the synthesis of the final product, which is a significant contribution to the study of anthracene derivatives (Allevi et al., 1998).
Biomimetic Synthesis of Dihydroxyanthraquinones : A study on the intramolecular condensation of certain derivatives under specific conditions, leading to the synthesis of dihydroxyanthraquinones, demonstrates the versatility of anthracene-based compounds in synthetic chemistry (Uno et al., 2001).
Synthesis and Structure of Metal Complexes : Research involving the synthesis and characterization of metal–organic complexes with anthracene-based ligands explores the potential applications of such compounds in the field of coordination chemistry and materials science (Wang et al., 2015).
Biological and Pharmacological Aspects
Biological Activity of Anthracene Derivatives : A study focusing on the synthesis and biological activity of novel carboxylic and hydroxamic acids based on dihydroxyanthracenone evaluated their potential as enzyme inhibitors and antiproliferative agents, revealing the biological significance of these compounds (Müller & Prinz, 1997).
Redox Behavior of Hydroxyanthracenediones : The study of the redox response of hydroxyanthracenediones under varying conditions provides insights into the electrochemical properties of these compounds, which could have implications in the development of sensors and other analytical tools (Ahmad et al., 2015).
Photophysical Properties
- Excited-State Properties of Anthracene Derivatives : A systematic investigation into the photophysical properties of anthracene-dicarboxylic acids, including absorption and emission spectroscopy, highlights the potential applications of these compounds in optoelectronics and photonics (Rowe et al., 2017).
Properties
CAS No. |
15979-76-7 |
---|---|
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1,6,8-trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O7/c1-2-3-7-4-9-14(16(22)12(7)18(24)25)17(23)13-10(15(9)21)5-8(19)6-11(13)20/h4-6,19-20,22H,2-3H2,1H3,(H,24,25) |
InChI Key |
WXABTHKLBMVHEY-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Canonical SMILES |
CCCC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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